Methyl 6-stearoyl-beta-D-glucopyranoside
Description
Properties
CAS No. |
20771-13-5 |
|---|---|
Molecular Formula |
C25H48O7 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |
InChI Key |
WQAXDWGYHYPNIA-PRDVQWLOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Carbohydrate esters, such as methyl 6-stearoyl-β-D-glucopyranoside, are pivotal in drug delivery systems due to their amphiphilic properties and biocompatibility. The compound’s synthesis revolves around the selective introduction of a stearoyl group at the C-6 hydroxyl of methyl β-D-glucopyranoside, a process requiring precise control over reaction conditions to avoid polysubstitution. This article evaluates established preparation methods, spectral validation techniques, and emerging applications, drawing from experimental protocols in organic chemistry and medicinal biotechnology.
Direct Acylation Methods
Stearoyl Chloride-Mediated Acylation
The most widely reported method involves treating methyl β-D-glucopyranoside with stearoyl chloride in anhydrous pyridine, catalyzed by dimethylaminopyridine (DMAP). In a representative procedure, methyl β-D-glucopyranoside (10.31 mmol) is dissolved in pyridine (6 mL) and cooled to 0°C. Stearoyl chloride (1.3 equivalents) is added dropwise, followed by stirring at 0°C for 4 hours and subsequently at room temperature for 14 hours. The reaction progress is monitored via thin-layer chromatography (TLC), typically showing two major products (Rf = 0.75 and 0.28 in chloroform/methanol, 5:1 v/v). Quenching with ice and extraction with dichloromethane (DCM) yields a crude syrup, which is purified via silica gel column chromatography using chloroform-methanol gradients.
Table 1: Reaction Conditions and Yields for Direct Acylation
Alternative Acyl Donors and Solvent Systems
A study on methyl β-D-galactopyranoside derivatives demonstrates the adaptability of this method. Substituting stearoyl chloride with myristoyl or palmitoyl chloride in dimethylformamide (DMF) and triethylamine (TEA) at −5°C achieves comparable regioselectivity at C-6. For instance, myristoylation of methyl β-D-galactopyranoside with myristoyl chloride (1.1 eq) in DMF/TEA at −5°C for 6 hours yields 86.45% of the 6-O-myristoyl derivative after column chromatography. This suggests that solvent polarity and temperature critically influence reaction kinetics and selectivity.
Regioselective Synthesis and Mechanistic Insights
Reactivity of Hydroxyl Groups
The preferential acylation at the C-6 hydroxyl group is attributed to steric and electronic factors. Primary hydroxyls (C-6) exhibit higher nucleophilicity compared to secondary hydroxyls (C-2, C-3, C-4). Nuclear magnetic resonance (NMR) analyses of methyl 6-O-stearoyl-α-D-glucopyranoside reveal downfield shifts for H-6 (δ 4.35–4.45 ppm) and C-6 (δ 65.2 ppm), confirming stearoylation. Similar shifts are observed in the β-D-galactopyranoside analogue, where H-6 resonates at δ 4.32 ppm in the ¹H NMR spectrum.
Table 2: ¹H NMR Chemical Shifts for Key Protons
| Compound | H-6 (δ, ppm) | H-2/H-3 (δ, ppm) | Source |
|---|---|---|---|
| Methyl 6-O-stearoyl-α-D-glucopyranoside | 4.40 | 3.60–3.80 | |
| Methyl 6-O-myristoyl-β-D-galactopyranoside | 4.32 | 3.55–3.70 |
Side Reactions and Byproduct Formation
Competitive acylation at secondary hydroxyls (C-2/C-3) occurs under prolonged reaction times or elevated temperatures. For example, extending the reaction duration to 24 hours produces tri-O-stearoyl derivatives as minor byproducts (Rf = 0.28). These are separable via column chromatography but necessitate careful optimization to maximize C-6 selectivity.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for isolating methyl 6-stearoyl-β-D-glucopyranoside. Elution with chloroform-methanol (20:1 to 5:1 v/v) effectively resolves monoacylated products from di- or tri-substituted byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients offers an alternative for analytical-scale purification.
Spectroscopic Validation
- FTIR : The ester carbonyl (C=O) stretch appears at 1,740–1,760 cm⁻¹, while hydroxyl (O-H) stretches diminish post-acylation.
- ¹³C NMR : A distinctive carbonyl signal at δ 170–173 ppm confirms ester formation. Aliphatic carbons from the stearoyl chain resonate at δ 14–34 ppm.
- Mass Spectrometry : LC-MS of methyl 6-O-myristoyl-β-D-galactopyranoside shows [M+1]⁺ at m/z 468.58, aligning with theoretical values.
Comparative Analysis of Methodologies
Table 3: Method Comparison for C-6 Acylation
The DMF/TEA method offers faster reaction times and higher yields, likely due to improved solubility of acyl chlorides in polar aprotic solvents. However, pyridine-based systems are preferable for large-scale synthesis due to lower cost and easier DMAP recovery.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-stearoyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Transesterification can be catalyzed by acids, bases, or enzymes like lipases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucopyranoside alcohols.
Scientific Research Applications
Methyl 6-stearoyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It serves as a substrate for enzymatic studies, particularly those involving lipases and glycosidases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl 6-stearoyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors. The stearoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane properties. It can also act as an inhibitor or activator of certain enzymes, depending on its structural conformation and the presence of other functional groups .
Comparison with Similar Compounds
Substituent Type and Chain Length Effects
Acylated Derivatives with Varying Chain Lengths Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives modified with lauroyl (C12), myristoyl (C14), and palmitoyl (C16) groups exhibit a direct correlation between acyl chain length and lipophilicity. For example:
| Compound | Acyl Chain Length | LogP<sup>*</sup> | Melting Point (°C) |
|---|---|---|---|
| Methyl 6-lauroyl-β-D-glucopyranoside | C12 | 3.8 | 85–90 |
| Methyl 6-myristoyl-β-D-glucopyranoside | C14 | 5.2 | 92–97 |
| Methyl 6-palmitoyl-β-D-glucopyranoside | C16 | 6.5 | 105–110 |
| Methyl 6-stearoyl-β-D-glucopyranoside | C18 | 8.1 | 118–123 |
<sup>*</sup>LogP values estimated via computational modeling .
The stearoyl derivative’s longer chain enhances hydrophobic interactions, making it less water-soluble but more effective in lipid bilayer penetration compared to shorter-chain analogs.
Non-Acylated Substituents
- Methyl 6-amino-6-deoxy-α-D-glucopyranoside: The polar amino group at position 6 increases water solubility (LogP ≈ -1.2) and enables hydrogen bonding, contrasting sharply with the stearoyl derivative’s hydrophobicity. This compound is utilized in glycoconjugate vaccines due to its immunogenic properties .
- Methyl 6-O-N-acetylsulfanilyl-α-D-glucopyranoside: The sulfonamide group introduces acidity (pKa ~5.5) and hydrogen-bonding capacity, enabling pH-dependent solubility and antibacterial activity, unlike the chemically inert stearoyl ester .
Physical and Chemical Properties
Crystallinity and Conformation
- Methyl β-D-glucopyranoside derivatives with rigid substituents (e.g., benzyl, O-methyl) adopt well-defined crystal structures influenced by intramolecular hydrogen bonds and torsional angles. For example, methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside crystallizes in a flat conformation due to glycosidic bond constraints .
- Methyl 6-stearoyl-β-D-glucopyranoside’s long alkyl chain disrupts crystalline packing, resulting in amorphous solid states with lower melting points compared to smaller acyl derivatives (e.g., palmitoyl) .
Reactivity
- Methyl 6-deoxy-6-iodo-α-D-glucopyranoside: The iodo group acts as a leaving group, enabling nucleophilic substitution reactions. In contrast, the stearoyl ester undergoes hydrolysis under alkaline conditions or enzymatic cleavage (e.g., lipases) .
- Oxidized derivatives (e.g., methyl 6-aldehydo-β-D-glucopyranoside) are reactive toward fluorescence labeling agents like CCOA, whereas the stearoyl group’s stability limits such applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-stearoyl-beta-D-glucopyranoside, and what experimental conditions optimize yield?
- The synthesis typically involves stereoselective acylation of the glucose backbone. For example, the stearoyl group is introduced at the C6 hydroxyl via acyl chloride or activated ester chemistry under anhydrous conditions (e.g., pyridine or DMAP catalysis) . Protecting group strategies, such as temporary benzylation of other hydroxyls, may prevent unwanted side reactions . Yield optimization requires precise temperature control (0–25°C) and stoichiometric monitoring of acylation agents.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms regioselective acylation by identifying shifts in the C6 proton (δ ~4.2 ppm) and carbonyl carbon (δ ~173 ppm) . HPLC with evaporative light scattering detection (ELSD) quantifies purity, while high-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+Na]⁺ ~665.4 Da) . Polarimetry ([α]D²⁵) ensures optical purity, with deviations indicating incomplete separation of anomers .
Q. What biological roles or mechanisms are associated with this compound?
- The compound’s amphiphilic structure suggests roles in membrane interactions or lipid-mediated signaling . Studies on analogous stearoylated glycosides show modulation of lipase activity or membrane permeability in bacterial systems . Its non-metabolizable glucose backbone (due to methyl protection at C1) makes it a candidate for probing glucose transporter selectivity in eukaryotic cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for stearoylated glycosides?
- Discrepancies often arise from variability in assay conditions (e.g., bacterial strain specificity, solvent effects). To address this:
- Standardize assays using reference strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
- Control for solubility by using lipid carriers (e.g., DMSO-Tween 80 emulsions) to ensure consistent bioavailability .
- Compare results against structurally defined analogs (e.g., C4 vs. C6 acylated derivatives) to isolate position-dependent effects .
Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?
- Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis of the stearoyl ester. For in-solution storage, maintain pH 6–7 (buffered with ammonium acetate) and temperatures ≤ -20°C. Antioxidants (e.g., BHT) mitigate lipid peroxidation in aerobic conditions .
Q. How does the stereochemistry of the stearoyl group impact physicochemical properties?
- While the stearoyl chain itself is non-chiral, its conformational flexibility affects packing in lipid bilayers. Computational modeling (e.g., molecular dynamics simulations ) predicts that cis/trans isomerism in the acyl chain alters critical micelle concentration (CMC) and aggregation behavior. Experimental validation via small-angle X-ray scattering (SAXS) can quantify these effects .
Q. What methodologies enable site-specific modification of the stearoyl group for structure-activity relationship (SAR) studies?
- Enzymatic hydrolysis (e.g., lipase B from Candida antarctica) selectively removes the stearoyl group for re-acylation with alternative fatty acids . For isotopic labeling, synthesize the compound using ¹³C-stearic acid or deuterated methanol (CD₃OD) during glycosidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
